3-ethoxy-N-(2-methylquinolin-8-yl)benzamide
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Overview
Description
3-ethoxy-N-(2-methylquinolin-8-yl)benzamide is a compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound features an ethoxy group attached to the benzamide core, along with a quinoline moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(2-methylquinolin-8-yl)benzamide typically involves the reaction of 3-ethoxybenzoic acid with 2-methylquinoline-8-amine. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide, and the reaction is performed at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-(2-methylquinolin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-ethoxybenzoic acid derivatives.
Reduction: Formation of 3-ethoxy-N-(2-methylquinolin-8-yl)amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-ethoxy-N-(2-methylquinolin-8-yl)benzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(2-methylquinolin-8-yl)benzamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to antimicrobial and anticancer effects. The ethoxy group may also contribute to the compound’s overall bioactivity by enhancing its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-ethoxy-N-(2-methylquinolin-8-yl)benzamide
- 3-ethoxy-N-(2-fluorophenyl)benzamide
- 2,3-dimethoxybenzamides
- 3-acetoxy-2-methylbenzamides
Uniqueness
3-ethoxy-N-(2-methylquinolin-8-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N2O2 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-ethoxy-N-(2-methylquinolin-8-yl)benzamide |
InChI |
InChI=1S/C19H18N2O2/c1-3-23-16-8-4-7-15(12-16)19(22)21-17-9-5-6-14-11-10-13(2)20-18(14)17/h4-12H,3H2,1-2H3,(H,21,22) |
InChI Key |
JYNHTRQYDIOSBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)C |
Origin of Product |
United States |
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